molecular formula C52H79N13O11S B15130066 H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2

H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2

Cat. No.: B15130066
M. Wt: 1094.3 g/mol
InChI Key: UYNZTPCREZKCOQ-UHFFFAOYSA-N
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Description

H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2: is a synthetic peptide composed of multiple amino acids This compound is a sequence of amino acids linked by peptide bonds, forming a chain that can have various biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The peptide can undergo oxidation, particularly at methionine (Met) residues, forming sulfoxides or sulfones.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: Peptides can act as catalysts in various chemical reactions.

    Material Science: Used in the development of novel materials with specific properties.

Biology:

    Protein Engineering: Peptides are used to study protein structure and function.

    Cell Signaling: Peptides can mimic or inhibit natural signaling molecules.

Medicine:

    Drug Development: Peptides are explored as potential therapeutic agents for various diseases.

    Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry:

    Biotechnology: Peptides are used in the production of enzymes, antibodies, and other biotechnological products.

    Agriculture: Peptides can be used as biopesticides or growth regulators.

Mechanism of Action

The mechanism of action of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as:

    Receptors: Binding to cell surface receptors to initiate or inhibit signaling pathways.

    Enzymes: Acting as substrates, inhibitors, or activators of enzymes.

    Membranes: Integrating into cell membranes to alter their properties or function.

Comparison with Similar Compounds

  • H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
  • H-DL-Phe-DL-Phe-DL-Leu-DL-Asp-DL-Val

Comparison:

  • Uniqueness: H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 has a unique sequence that determines its specific properties and applications. The presence of certain amino acids like methionine and phenylalanine can influence its reactivity and interaction with biological targets.
  • Functional Groups: The specific arrangement of amino acids and their side chains can lead to different chemical and biological behaviors compared to similar peptides.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C52H79N13O11S

Molecular Weight

1094.3 g/mol

IUPAC Name

N-[5-amino-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73)

InChI Key

UYNZTPCREZKCOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N

Origin of Product

United States

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